Cas no 126353-18-2 (4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol)
![4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol structure](https://ja.kuujia.com/scimg/cas/126353-18-2x500.png)
4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol 化学的及び物理的性質
名前と識別子
-
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol
- 4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyrimidin-6-ol
- AKOS006379266
- 126353-18-2
- SCHEMBL9020089
- SY346495
- DB-348910
- DTXSID60596838
- 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
- MFCD19226608
-
- MDL: MFCD19226608
- インチ: InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2
- InChIKey: AWZOEIIEAAPKIS-UHFFFAOYSA-N
- ほほえんだ: C1=C2NCC(CN2N=C1)O
計算された属性
- せいみつぶんしりょう: 139.074561919g/mol
- どういたいしつりょう: 139.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 微溶性(14 g/l)(25ºC)、
4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM132297-1g |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
126353-18-2 | 95% | 1g |
$327 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631996-1g |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
126353-18-2 | 98% | 1g |
¥3223.00 | 2024-08-09 | |
Chemenu | CM132297-1g |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
126353-18-2 | 95% | 1g |
$*** | 2023-03-30 | |
Alichem | A089004413-1g |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
126353-18-2 | 95% | 1g |
$400.00 | 2022-04-03 |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-ol 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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7. Book reviews
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
4,5,6,7-tetrahydropyrazolo[1,5-a]pyriMidin-6-olに関する追加情報
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol: A Comprehensive Overview
The compound with CAS No. 126353-18-2, commonly referred to as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydro-pyrazolo-pyrimidines, which are known for their unique structural features and potential biological activities. The tetrahydropyrazolo[1,5-a]pyrimidine core of this molecule is particularly notable due to its ability to engage in diverse chemical interactions and its role in various synthetic pathways.
Recent studies have highlighted the importance of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol in the development of novel therapeutic agents. Researchers have explored its potential as a precursor for bioactive compounds with applications in oncology and neurodegenerative diseases. The long-chain substituents on the pyrimidine ring have been shown to influence the molecule's solubility and bioavailability, making it a promising candidate for drug delivery systems.
One of the most intriguing aspects of this compound is its ability to undergo various transformations under different reaction conditions. For instance, the hydroxyl group at position 6 can be readily modified to introduce functional groups that enhance its pharmacokinetic properties. This flexibility has led to its use in combinatorial chemistry approaches aimed at discovering new drug candidates.
Moreover, the tetrahydropyrazolo[1,5-a]pyrimidine framework has been implicated in enzyme inhibition studies. Specifically, derivatives of this compound have demonstrated inhibitory activity against kinases and other enzymes involved in cellular signaling pathways. These findings underscore its potential as a lead compound for developing targeted therapies.
From a synthetic standpoint, the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol involves a series of carefully controlled reactions that highlight the importance of stereochemistry and regioselectivity. The use of transition metal catalysts has enabled chemists to achieve high yields and excellent purity levels during the synthesis process.
In conclusion, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol (CAS No. 126353-18-2) stands out as a versatile and intriguing molecule with significant implications for both academic research and industrial applications. Its structural features and reactivity make it an invaluable tool in the pursuit of innovative chemical solutions.
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